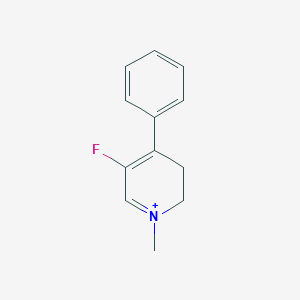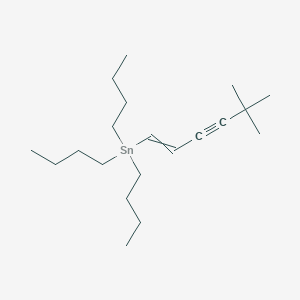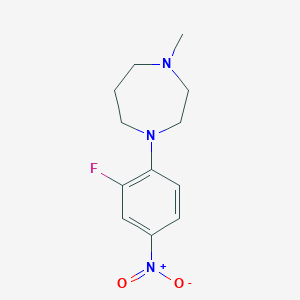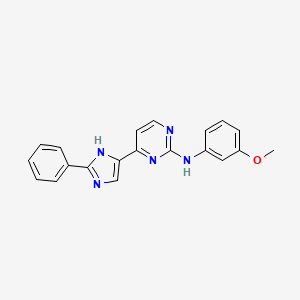
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2,3-dihydropyridine with methyl iodide and potassium fluoride in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2,3-dihydropyridine: Lacks the fluorine and methyl groups.
1-Methyl-4-phenyl-2,3-dihydropyridine: Lacks the fluorine atom.
5-Fluoro-2,3-dihydropyridine: Lacks the phenyl and methyl groups.
Uniqueness
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
651321-28-7 |
|---|---|
Fórmula molecular |
C12H13FN+ |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium |
InChI |
InChI=1S/C12H13FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/q+1 |
Clave InChI |
ORZSUSLOCBUDGW-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC(=C(CC1)C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)

![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)

![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)




